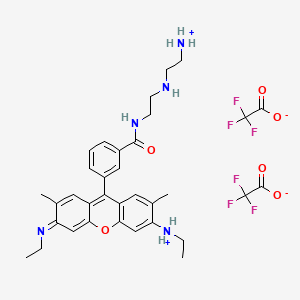

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Vue d'ensemble

Description

Molecular Structure Analysis

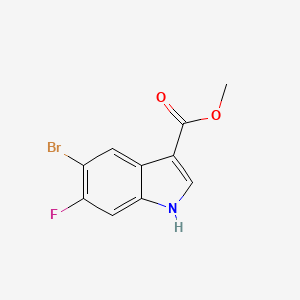

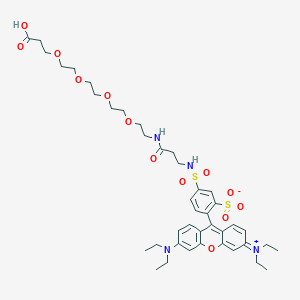

The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .Applications De Recherche Scientifique

Fluorescent Molecular Probing

Rhodamine 6G derivatives are widely used as fluorescent dyes in various applications due to their high fluorescence quantum yield and photostability. The compound , Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate), serves as a molecular probe, which can be used to tag or label other molecules, allowing them to be tracked or quantified under a microscope or through spectroscopy .

Mercury Ion Detection

This compound has been utilized in the development of a fluorescent sensor for mercury ions (Hg2+). The sensor exhibits high selectivity and sensitivity, making it useful for detecting mercury in aqueous solutions. Upon binding with mercury ions, the compound forms a highly fluorescent ring-open amide spirolactam system .

pH-Sensitive Probes

Rhodamine 6G-based compounds can be engineered to be pH-sensitive, enabling their use in monitoring pH changes within cells or other biological systems. This is achieved through amide-functionalization, which allows pH-dependent spirolactam-quinone isomerization .

Proteomics Research

Fluorescent labeling with Rhodamine 6G derivatives is also significant in proteomics research. The compound can be attached to proteins, allowing for the study of protein interactions and functions within cells .

Mécanisme D'action

Target of Action

The primary target of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is proteins in proteomics research . It is used as a fluorescent labeling rhodamine, which binds to these proteins and allows for their detection and analysis .

Mode of Action

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) interacts with its protein targets through fluorescent labeling . When exposed to a specific wavelength of light, the compound fluoresces, emitting light at a different wavelength . This change in light emission can be detected and used to identify the presence and location of the target proteins .

Biochemical Pathways

The exact biochemical pathways affected by Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can vary depending on the specific proteins being targetedInstead, it allows researchers to track these proteins and study their roles in various biochemical pathways .

Result of Action

The primary result of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)'s action is the fluorescent labeling of target proteins. This allows for the visualization and tracking of these proteins, facilitating their study and increasing our understanding of their roles and functions .

Action Environment

The action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can be influenced by various environmental factors. For example, it is sensitive to light and moisture, and should be protected from these elements to maintain its efficacy . Additionally, its fluorescence properties can be affected by the pH of the environment .

Orientations Futures

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .

Propriétés

IUPAC Name |

[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F6N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)